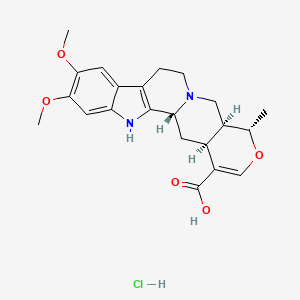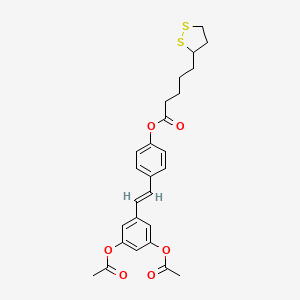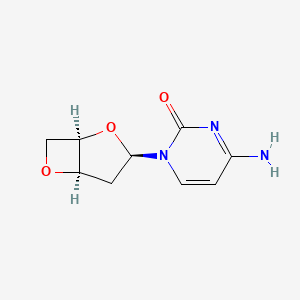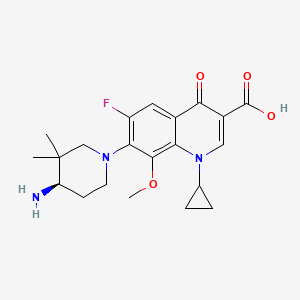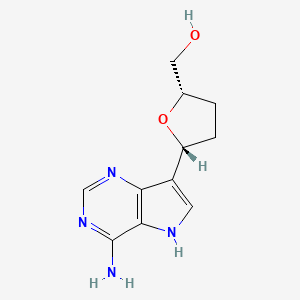
Revatropate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Revatropate hydrochloride is a muscarinic antagonist with selectivity for M1 and M3 receptor subtypes. It has shown significant improvement in airway function and is considered a safe and effective bronchodilator . The compound’s molecular formula is C19H27NO4S.ClH, and it has a molecular weight of 401.948 .
準備方法
Synthetic Routes and Reaction Conditions
Revatropate hydrochloride can be synthesized through a series of chemical reactions involving the esterification of benzeneacetic acid with a quinuclidine derivative. The process typically involves the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Revatropate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinuclidine derivatives.
Substitution: Various substituted quinuclidine compounds.
科学的研究の応用
Revatropate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of muscarinic antagonists.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Explored as a potential treatment for chronic obstructive pulmonary disease (COPD) and other respiratory conditions.
Industry: Utilized in the development of new bronchodilator drugs.
作用機序
Revatropate hydrochloride exerts its effects by selectively binding to M1 and M3 muscarinic receptors. This binding inhibits the action of acetylcholine, leading to bronchodilation and improved airway function. The compound’s selectivity for M1 and M3 receptors over M2 receptors contributes to its effectiveness and safety profile .
類似化合物との比較
Revatropate hydrochloride is compared with other muscarinic antagonists such as ipratropium bromide and tiotropium bromide. While all these compounds act as bronchodilators, this compound shows a higher selectivity for M1 and M3 receptors, making it potentially more effective with fewer side effects .
List of Similar Compounds
- Ipratropium bromide
- Tiotropium bromide
- Solifenacin
- Talsaclidine
特性
CAS番号 |
586346-96-5 |
|---|---|
分子式 |
C19H28ClNO4S |
分子量 |
401.9 g/mol |
IUPAC名 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C19H27NO4S.ClH/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20;/h2-6,15,17,21H,7-14H2,1H3;1H/t17-,19+,25?;/m0./s1 |
InChIキー |
QHXPHLKFVDPMLS-USZFGTDMSA-N |
異性体SMILES |
CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3.Cl |
正規SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


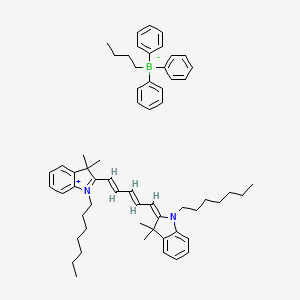



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
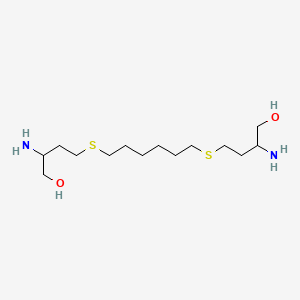

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
